Cathasterone

Overview

Description

Cathasterone is a naturally occurring brassinosteroid, a class of plant-specific steroid hormones. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as elongation, germination, photomorphogenesis, immunity, and reproductive organ development . This compound, specifically, is a precursor in the biosynthesis of other brassinosteroids like brassinolide and castasterone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cathasterone can be synthesized from plant sterols such as stigmasterol. The synthesis involves multiple steps, including oxidation and reduction reactions. For instance, stigmasterol can be converted to 24-epithis compound through a series of reactions involving oxidation at specific carbon positions .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is typically synthesized in laboratory settings for research purposes. The process generally involves the extraction of precursor sterols from plant sources followed by chemical synthesis to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Cathasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its conversion to other brassinosteroids.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include teasterone, castasterone, and brassinolide .

Scientific Research Applications

Cathasterone has several scientific research applications:

Mechanism of Action

Cathasterone exerts its effects by acting as a precursor in the brassinosteroid biosynthesis pathway. It is converted to more active brassinosteroids like castasterone and brassinolide, which then bind to specific receptors in plant cells. This binding activates a signal transduction pathway involving receptor kinases, leading to the regulation of gene expression and subsequent physiological responses .

Comparison with Similar Compounds

Brassinolide: The most active brassinosteroid, known for its strong growth-promoting effects.

Castasterone: Another potent brassinosteroid, closely related to brassinolide.

Teasterone: A less active brassinosteroid, serving as an intermediate in the biosynthesis of more active compounds.

Uniqueness of Cathasterone: this compound is unique in its role as a precursor in the brassinosteroid biosynthesis pathway. Its conversion to more active brassinosteroids is essential for the regulation of plant growth and development .

Biological Activity

Cathasterone, a significant brassinosteroid (BR), plays a crucial role in plant growth and development. This article provides an in-depth analysis of its biological activity, including its biosynthetic pathways, physiological effects, and research findings from various studies.

1. Overview of this compound

This compound (CT) is a C28 brassinosteroid derived from cholesterol through a series of enzymatic transformations. It is recognized for its potent biological activities, influencing various physiological processes in plants such as cell elongation, division, and stress responses.

2. Biosynthesis of this compound

The biosynthetic pathway of this compound involves several key steps:

- Starting Material : Cholesterol

- Intermediate Compounds :

- Cholesterol → Campesterol → Campestanol

- Campestanol → 6-deoxothis compound → this compound

This pathway is characterized by multiple enzymatic reactions mediated by cytochrome P450 enzymes and other proteins that facilitate the conversion of sterols into biologically active brassinosteroids .

3. Biological Activities

This compound exhibits numerous biological activities, including:

- Promoting Cell Elongation : CT enhances cell elongation in various plant species, contributing to overall plant height and biomass .

- Stress Resistance : It plays a role in enhancing plant tolerance to abiotic stresses such as drought and salinity .

- Regulation of Gene Expression : CT influences the expression of genes involved in growth regulation and stress responses, often through complex signaling pathways involving other phytohormones .

4.1 Physiological Effects on Plants

A study conducted on Lactuca sativa (lettuce) demonstrated that exogenous application of this compound significantly improved growth parameters under salt stress conditions. The treated plants exhibited enhanced biomass accumulation and improved chlorophyll content compared to untreated controls .

4.2 Mechanistic Insights

Research has identified that this compound interacts with specific receptors in plants, leading to the activation of downstream signaling pathways that regulate growth and development. For instance, the interaction with BRI1 (Brassinosteroid Insensitive 1) has been shown to be crucial for mediating the effects of BRs including this compound .

5. Data Table: Summary of Biological Activities

6. Conclusion

This compound is a vital component in the brassinosteroid family, influencing various aspects of plant biology. Its ability to promote growth and enhance stress resistance makes it a subject of interest for agricultural applications aimed at improving crop resilience.

7. Future Directions

Further research is necessary to fully elucidate the molecular mechanisms underlying this compound's action in plants. Investigations into its potential applications in agriculture could lead to more sustainable practices that enhance crop yields under challenging environmental conditions.

Properties

IUPAC Name |

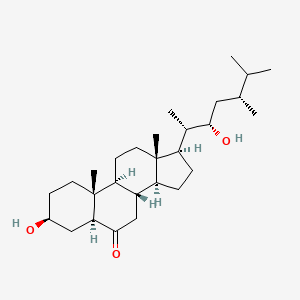

(3S,5S,8S,9S,10R,13S,14S,17R)-3-hydroxy-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O3/c1-16(2)17(3)13-25(30)18(4)21-7-8-22-20-15-26(31)24-14-19(29)9-11-28(24,6)23(20)10-12-27(21,22)5/h16-25,29-30H,7-15H2,1-6H3/t17-,18+,19+,20+,21-,22+,23+,24-,25+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVPGVHCEQDJCZ-VGEHDTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041168 | |

| Record name | Cathasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.